molecular formula C17H16N2O2 B2834146 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione CAS No. 2138122-84-4

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione

Cat. No.: B2834146
CAS No.: 2138122-84-4
M. Wt: 280.327
InChI Key: FVIQZBYSRXDQLV-UHFFFAOYSA-N
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Description

6-[(Quinolin-8-yl)methyl]-6-azaspiro[34]octane-5,7-dione is a complex organic compound that features a quinoline moiety attached to a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione typically involves multi-step organic reactions. One common method includes the formation of the spirocyclic core followed by the introduction of the quinoline moiety. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated spirocyclic compounds.

Scientific Research Applications

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological processes due to its unique structure.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting gene expression and cellular processes. The spirocyclic structure may also interact with proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione: This compound shares the spirocyclic core but lacks the quinoline moiety.

    Quinoline derivatives: These compounds share the quinoline moiety but differ in the attached functional groups and overall structure.

Uniqueness

6-[(Quinolin-8-yl)methyl]-6-azaspiro[3.4]octane-5,7-dione is unique due to its combination of a quinoline moiety with a spirocyclic structure. This dual functionality allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

6-(quinolin-8-ylmethyl)-6-azaspiro[3.4]octane-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c20-14-10-17(7-3-8-17)16(21)19(14)11-13-5-1-4-12-6-2-9-18-15(12)13/h1-2,4-6,9H,3,7-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIQZBYSRXDQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(=O)N(C2=O)CC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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